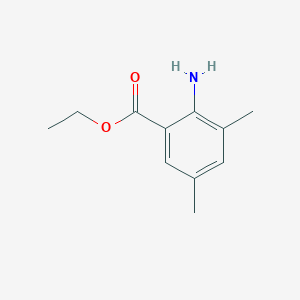

Ethyl 2-amino-3,5-dimethylbenzoate

Description

Properties

CAS No. |

179115-20-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-3,5-dimethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |

InChI Key |

DCXHYRRHPROPCC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC(=C1N)C)C |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1N)C)C |

Synonyms |

Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for preparing 4-methoxyphenylacetic acid involves the hydrogenation reduction reaction on p-methoxymandelic acid. The reaction system includes a solvent (water, monoalkyl acid with a carbon number of 1-6, or a mixture of them), p-methoxymandelic acid, a hydrogen source, a hydrogenation reduction catalyst, and inorganic acid. This method yields a product with a purity of up to 99.8% and a yield of up to 99.1% .

Industrial Production Methods: The method mentioned above is suitable for industrial mass production due to its high reaction rate, short reaction time, high yield, few by-products, and minimal environmental pollution .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylacetic acid undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The oxidation of 4-methoxyphenylacetic acid can be induced by potassium 12-tungstocobalt(III)ate.

Reduction: Hydrogenation reduction reactions are commonly used, as mentioned in the preparation methods.

Substitution: Typical substitution reactions involve the replacement of the methoxy group with other functional groups under specific conditions.

Major Products: The major products formed from these reactions include 4-methoxybenzyl radicals and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-Methoxyphenylacetic acid has a broad spectrum of applications:

Mechanism of Action

The mechanism of action of 4-methoxyphenylacetic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base). In oxidation reactions, it undergoes a rate-determining electron transfer followed by decarboxylation to form a 4-methoxybenzyl radical . This process does not involve the formation of an aromatic radical cation but rather a concerted intramolecular electron transfer .

Comparison with Similar Compounds

Methyl 2-Amino-3,5-Dimethylbenzoate

Structural Difference : Replaces the ethyl ester with a methyl group.

Key Properties :

Ethyl 4-Amino-3,5-Dimethylbenzoate

Structural Difference: Amino group at the 4-position instead of 2-position. Key Properties:

Fluorinated Analogs (e.g., Ethyl 4-Amino-3,5-Difluorobenzoate)

Structural Difference : Methyl groups replaced with fluorine atoms.

Key Properties :

- Electronegativity : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

- Lipophilicity : Increased compared to methyl-substituted analogs, enhancing bioavailability in drug design.

Applications : Fluorinated benzoates are prevalent in agrochemicals and pharmaceuticals due to improved metabolic stability .

Brominated Derivatives (e.g., Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-Methylbenzoate)

Structural Difference : Bromine atoms at 3- and 5-positions, hydroxyl groups at 2- and 4-positions.

Key Properties :

- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to complex polyaromatic systems.

- Synthetic Yield : Reported yields up to 87.5% for brominated analogs, underscoring their utility in high-efficiency syntheses .

Applications : Intermediate in photophysical studies and materials science .

Methyl 2-Formyl-3,5-Dimethoxybenzoate

Structural Difference : Formyl group at 2-position and methoxy groups at 3- and 5-positions.

Key Properties :

- Reactivity : The formyl group enables nucleophilic additions, making it versatile in heterocyclic synthesis.

- Electronic Effects : Methoxy groups enhance electron density, directing electrophilic attacks to specific ring positions.

Applications : Widely used in drug candidate synthesis and functional materials .

Comparative Data Table

Key Findings and Implications

- Substituent Position: The 2-amino isomer (target compound) exhibits distinct electronic and steric effects compared to its 4-amino analog, impacting its suitability for specific synthetic pathways .

- Halogen vs. Methyl : Brominated derivatives enable cross-coupling reactions, whereas methyl groups favor electron-donating effects, directing substitution patterns .

- Ester Group Variation : Ethyl esters generally offer higher lipophilicity than methyl esters, influencing compound bioavailability and solubility .

This compound’s discontinued status suggests a shift toward fluorinated or brominated analogs in contemporary research, emphasizing the importance of structural modifications in advancing synthetic and pharmacological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2-amino-3,5-dimethylbenzoate?

- Methodology :

- Esterification : React 2-amino-3,5-dimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester. This method is analogous to the synthesis of Ethyl 4-acetoxy-2-hydroxy-3,5-dimethylbenzoate, where esterification yields exceed 90% under optimized conditions .

- Amination of Halogenated Precursors : Substitute a halogen (e.g., bromine) at the 2-position of a pre-formed ethyl benzoate derivative with an amino group via nucleophilic substitution or catalytic amination, as seen in similar compounds like Ethyl 2-amino-4-bromo-3,5-difluorobenzoate .

- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the methyl groups at positions 3 and 5 typically appear as singlets near δ 2.1–2.3 ppm in ¹H-NMR, while the ester carbonyl resonates at δ ~168 ppm in ¹³C-NMR .

- HRMS : Confirm molecular weight (calc. for C₁₁H₁₅NO₂: 193.1103) with deviations <2 ppm .

- IR Spectroscopy : Identify NH₂ (stretch ~3350 cm⁻¹) and ester C=O (stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the amination of halogenated ethyl benzoate intermediates?

- Strategies :

- Catalyst Screening : Use palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for Buchwald-Hartwig amination, ensuring inert conditions (N₂/Ar atmosphere) to prevent oxidation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of ammonia/amines.

- Kinetic Analysis : Track byproduct formation (e.g., dehalogenation) via GC-MS or HPLC. For example, residual 2-bromo derivatives may indicate incomplete amination .

Q. How can structural ambiguities (e.g., regioisomerism) be resolved in derivatives of this compound?

- Advanced Techniques :

- 2D NMR (COSY, HMBC) : Correlate meta-methyl protons (δ 2.1–2.3 ppm) with aromatic carbons to confirm substitution patterns. In Ethyl 2-hydroxy-3,5-dimethylbenzoate, HMBC confirmed meta-methyl coupling to C-3 and C-5 .

- X-ray Crystallography : Resolve ambiguities in solid-state structures. While no direct data exists for the target compound, related esters (e.g., Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate) show planar aromatic rings with ester torsional angles of ~175° .

Q. How should researchers address discrepancies in biological activity data across studies?

- Data Reconciliation Framework :

- Purity Assessment : Use HPLC (>98% purity thresholds) to rule out impurities affecting bioactivity .

- Assay Standardization : Compare enzyme inhibition IC₅₀ values under consistent pH, temperature, and substrate concentrations. For example, structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show pH-dependent activity shifts due to protonation states .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) to identify outliers and validate trends .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?

- Experimental Design :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using gravimetric or UV-Vis methods.

- Temperature Dependence : Measure solubility at 25°C vs. 40°C; compare with structurally similar esters (e.g., Ethyl 3,4,5-trimethoxybenzoylacetate, which shows increased solubility in ethanol at elevated temperatures) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., molar ratios, reflux times) meticulously, as minor deviations can alter yields in multi-step syntheses .

- Data Reporting : Include full spectroscopic datasets (NMR shifts, coupling constants) in supplementary materials to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.